molecular formula C13H15FN2 B2665019 1-(4-Fluorophenyl)-4-(2-propynyl)piperazine CAS No. 861206-49-7

1-(4-Fluorophenyl)-4-(2-propynyl)piperazine

Cat. No. B2665019
M. Wt: 218.275
InChI Key: NCKAHDKFQUGVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-(2-propynyl)piperazine, also known as fluoroamphetamine, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been extensively studied in the field of neuroscience due to its potential therapeutic effects on various neurological disorders.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives exhibit a broad spectrum of therapeutic uses. They are essential in the rational design of drugs, showing efficacy in various domains such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and as imaging agents. Modifications in the piperazine structure significantly influence the medicinal potential of the resultant molecules. This versatility underscores the importance of piperazine in drug discovery, highlighting its role in developing novel treatments for a wide range of diseases (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the significance of piperazine as a vital building block in designing potent anti-TB molecules, providing a comprehensive overview of the structure-activity relationship (SAR) of these compounds. It serves as a valuable resource for medicinal chemists aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).

Biological Potentials of Piperazines

Piperazines and their derivatives are central to evaluating new entities possessing antimicrobial, anti-tubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory activities. The modifications in the piperazine moiety have been found to significantly enhance efficacy, potency, and reduce toxicity. This review focuses on the multifarious biological activities related to piperazines and its derivatives, highlighting their importance in medicinal chemistry (S. Verma & Sushil Kumar, 2017).

Antidepressants and Piperazine

Depression, a major contributor to global disability, has seen the development of numerous antidepressant drugs. Interestingly, most marketed antidepressants contain a piperazine substructure, underscoring its significance in this therapeutic category. Piperazine not only influences the central nervous system's pharmacokinetic profile but also plays a crucial role in the specific binding conformations of these agents. This review provides insights into the development and structure-activity relationships of piperazine-based antidepressants, highlighting their therapeutic potential (R. Kumar, Bhaskar Sahu, S. Pathania, P. Singh, M. Akhtar, & B. Kumar, 2021).

properties

IUPAC Name

1-(4-fluorophenyl)-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(14)4-6-13/h1,3-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKAHDKFQUGVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320357
Record name 1-(4-fluorophenyl)-4-prop-2-ynylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Fluorophenyl)-4-(2-propynyl)piperazine

CAS RN

861206-49-7
Record name 1-(4-fluorophenyl)-4-prop-2-ynylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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